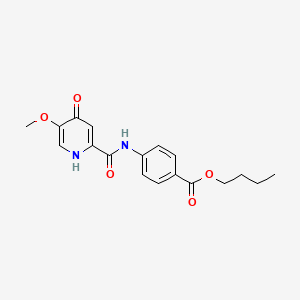
butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate (BMODA) is a novel small molecule that has been developed for use in laboratory experiments. It was first synthesized in 2014, and has since been studied for its biochemical and physiological effects.
作用机制
The mechanism of action of butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate is not yet fully understood. However, it is believed to act as an agonist of the calcium-dependent potassium channels and to inhibit the release of calcium from the endoplasmic reticulum. Additionally, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to increase the production of nitric oxide in endothelial cells, which can lead to vasodilation and improved blood flow. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines, which can reduce inflammation. Finally, this compound has been found to reduce the production of reactive oxygen species, which can help to protect cells from oxidative damage.
实验室实验的优点和局限性
Butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and can be synthesized in large quantities. However, this compound does have some limitations for use in laboratory experiments. It is not water-soluble, and therefore must be dissolved in a suitable solvent prior to use. Additionally, it is not very soluble in organic solvents and therefore must be used at low concentrations.
未来方向
There are several potential future directions for research on butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate. For example, further research could be conducted to investigate the effects of this compound on other physiological processes, such as energy metabolism and cell proliferation. Additionally, further research could be conducted to investigate the effects of this compound on other biochemical processes, such as the regulation of gene expression. Finally, further research could be conducted to investigate the effects of this compound on other diseases, such as cancer, diabetes, and neurological disorders.
合成方法
Butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate is synthesized from 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoic acid (MOPDA) and butyl bromide. MOPDA is synthesized from a reaction of 4-bromo-5-methoxy-1,4-dihydropyridine-2-carboxylic acid (BMDPCA) and N-methyl-2-pyrrolidone (NMP). BMDPCA is synthesized from a reaction of 4-bromo-5-methoxy-1,4-dihydropyridine (BMD) and ethyl chloroformate (ECF). BMD is synthesized from a reaction of 5-methoxy-1,4-dihydropyridine (MD) and N-bromosuccinimide (NBS). MD is synthesized from a reaction of 1,4-dihydropyridine (DHP) and 5-methoxy-1-methylpyrrole-2-carboxylic acid (MMPCA). Finally, DHP is synthesized from a reaction of 1-methyl-4-piperidone (MP) and ethyl chloroformate (ECF).
科学研究应用
Butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate has been studied for its potential applications in scientific research. It has been used as a model compound to study the structure-activity relationships of 1,4-dihydropyridine-2-amides, and has been used to investigate the effects of different substituents on the pharmacological properties of the compounds. Additionally, this compound has been used to investigate the effects of different substituents on the solubility, absorption, and bioavailability of the compounds.
属性
IUPAC Name |
butyl 4-[(5-methoxy-4-oxo-1H-pyridine-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-3-4-9-25-18(23)12-5-7-13(8-6-12)20-17(22)14-10-15(21)16(24-2)11-19-14/h5-8,10-11H,3-4,9H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVQPXUZYFIZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6561467.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B6561485.png)
![6-{[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6561491.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dimethoxybenzamide](/img/structure/B6561494.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B6561496.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B6561498.png)
![2,3-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6561500.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B6561506.png)
![2,3-dimethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6561521.png)
![3-benzyl-2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6561533.png)

![2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561556.png)
![2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561560.png)
![3-(2-chlorophenyl)-5-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6561564.png)
